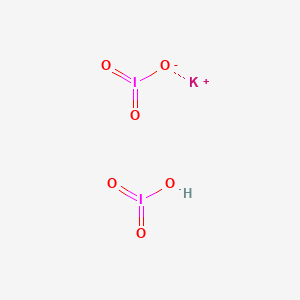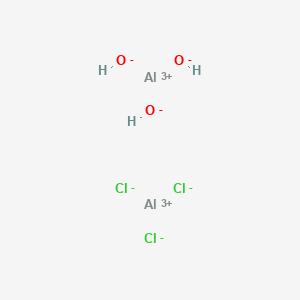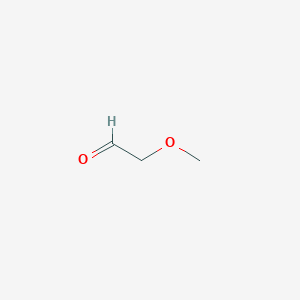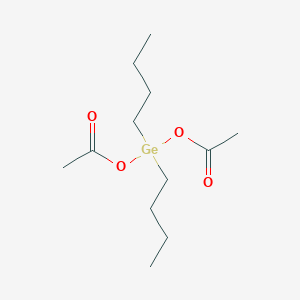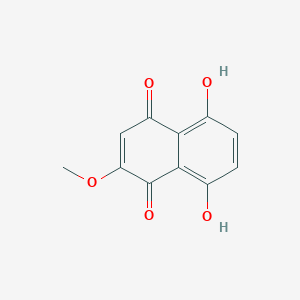
Aluminium trititanium dodecachloride
Übersicht
Beschreibung
Synthesis Analysis
- Aluminium complexes, like aluminium dodecyl sulfate trihydrate, are synthesized using Lewis acid surfactant catalysts in water, indicating a potential method for creating complex aluminium compounds (Firouzabadi et al., 2005).
- Aluminium complexes with Keggin-type polyoxotungstate have been synthesized, suggesting that complex aluminium compounds can be formed with intricate structures (Kato et al., 2010).
Molecular Structure Analysis
- The crystal structure of tris(2-hydroxypropanoate-(L))aluminum(III) reveals a distorted octahedral coordination sphere, which may be relevant to the structure of aluminium trititanium dodecachloride (Bombi et al., 1990).
Chemical Reactions and Properties
- Aluminium complexes exhibit reactivity characterized by electron deficiency and electrophilicity, key features that might apply to aluminium trititanium dodecachloride (Hicks et al., 2018).
- Nucleophilic aluminum anions demonstrate unique reactivity in forming aluminium–element covalent bonds, suggesting potential reactions for aluminium trititanium dodecachloride (Hicks et al., 2020).
Physical Properties Analysis
- The properties of aluminium complexes like tris(8-hydroxyquinoline)aluminum(III) can vary depending on their molecular packing, indicating that the physical properties of aluminium trititanium dodecachloride may also be influenced by its structure (Brinkmann et al., 2000).
Chemical Properties Analysis
- Aluminium trichloride solutions in tetramethylurea show unique dissociation into ions, a property that could be similar in aluminium trititanium dodecachloride solutions (Bittner et al., 1986).
- Genotoxic effects have been observed in aluminum chloride, which may hint at potential chemical properties of related compounds like aluminium trititanium dodecachloride (Lima et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Materials Science
- Summary of Application : Aluminium trititanium dodecachloride could be used as a building block for new materials. For instance, titanium alloys and titanium aluminides have been used for space applications .
- Methods of Application : The processing of titanium alloys involves additive manufacturing, where the desired components are directly 3D printed from pre-alloyed powders/wires .
- Results or Outcomes : The development and processing of advanced titanium alloys have led to the realization of large scale as well as performance critical titanium alloy products in the space arena .
-
Catalysis
- Summary of Application : Aluminium trititanium dodecachloride could potentially be used as a catalyst for industrial reactions.
-
Nanotechnology
- Summary of Application : In the field of nanotechnology, Aluminium trititanium dodecachloride could potentially be used in the synthesis of nanostructured materials.
-
Materials Science
- Summary of Application : Aluminium trititanium dodecachloride could be used as a building block for new materials . For instance, titanium alloys and titanium aluminides have been used for space applications .
- Methods of Application : The processing of titanium alloys involves additive manufacturing, where the desired components are directly 3D printed from pre-alloyed powders/wires .
- Results or Outcomes : The development and processing of advanced titanium alloys have led to the realization of large scale as well as performance critical titanium alloy products in the space arena .
-
Catalysis
-
Nanotechnology
-
Materials Science
- Summary of Application : Aluminium trititanium dodecachloride could be used as a building block for new materials . For instance, titanium alloys and titanium aluminides have been used for space applications .
- Methods of Application : The processing of titanium alloys involves additive manufacturing, where the desired components are directly 3D printed from pre-alloyed powders/wires .
- Results or Outcomes : The development and processing of advanced titanium alloys have led to the realization of large scale as well as performance critical titanium alloy products in the space arena .
-
Catalysis
-
Nanotechnology
Safety And Hazards
Eigenschaften
IUPAC Name |
aluminum;titanium(4+);heptachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.7ClH.Ti/h;7*1H;/q+3;;;;;;;;+4/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAVICCBWPNSR-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl7Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893149 | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium trititanium dodecachloride | |
CAS RN |
12003-13-3 | |
| Record name | Aluminum titanium chloride (AlTi3Cl12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium trititanium dodecachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
